molecular formula C7H6F2S B137486 1,2-Difluoro-4-(methylsulfanyl)benzene CAS No. 130922-41-7

1,2-Difluoro-4-(methylsulfanyl)benzene

Cat. No.: B137486
CAS No.: 130922-41-7
M. Wt: 160.19 g/mol
InChI Key: JTWWSQKULIETTL-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H6F2S It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a methylsulfanyl group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-difluorobenzene with methylthiol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzene derivatives.

Scientific Research Applications

1,2-Difluoro-4-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-difluoro-4-(methylsulfanyl)benzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can influence the compound’s reactivity and stability, while the methylsulfanyl group can participate in various chemical interactions.

Comparison with Similar Compounds

    1,2-Difluoro-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1,2-Difluorobenzene: Lacks the methylsulfanyl group.

    4-(Methylsulfanyl)benzene: Lacks the fluorine atoms.

Uniqueness: 1,2-Difluoro-4-(methylsulfanyl)benzene is unique due to the combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,2-difluoro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWWSQKULIETTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620161
Record name 1,2-Difluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130922-41-7
Record name 1,2-Difluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Iodomethane (15 mL, 0.22 mol) was added to a stirred mixture of 3,4-difluorobenzenethiol (30 g, 0.21 mol) and potassium carbonate (32.6 g, 0.24 mol) in DMF (250 mL), and left overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl ether (100 mL×3), the organic phases were dried over Na2SO4 and evaporated under reduced pressure to give (3,4-difluorophenyl)(methyl)sulfane as a yellow liquid. Yield: 30 g, 89.3%. 3-Chloroperoxybenzoic acid (85% in purity, 62.5 g, 0.305 mol) was added in portions to a solution of (3,4-difluorophenyl)(methyl)sulfane (25 g, 0.155 mol) in dichloromethane (650 mL), and the mixture was stirred at room temperature for 2 h. The mixture was washed with saturated aqueous sodium sulfite solution (200 mL). The organic phases were sequentially washed with aqueous sodium bicarbonate solution (100 mL×2) and water (100 mL), dried over Na2SO4 and evaporated under reduced pressure to give the title compound as a white solid. Yield: 18 g, 60%.
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